N-(2-methoxy-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-9-4-5-13(21-3)12(6-9)19-14-11(7-16-8-17-14)15-18-10(2)20-22-15/h4-8H,1-3H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTBWCNZNXEOKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC=NC=C2C3=NC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a pyrimidine core and oxadiazole moiety. The presence of the methoxy and methyl groups on the phenyl ring contributes to its lipophilicity and potential biological interactions.
Anticancer Activity
- Mechanism of Action : Compounds containing the 1,2,4-oxadiazole unit have been shown to exhibit a wide range of biological activities, including anticancer properties. They act through various mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
- Cell Line Studies : In vitro studies have demonstrated that derivatives of 1,2,4-oxadiazole exhibit cytotoxic activity against various cancer cell lines. For instance, one study reported an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including HeLa (human cervical carcinoma) and CaCo-2 (colon adenocarcinoma) .
- Structure-Activity Relationship (SAR) : Research indicates that modifications on the oxadiazole ring can significantly enhance anticancer activity. For example, introducing different substituents on the pyrimidine core can lead to improved potency against specific cancer types .
Antimicrobial Activity
- Broad Spectrum : The compound's structural components suggest potential antimicrobial properties. Studies on similar pyrimidine derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
- Comparative Studies : In comparative tests, certain pyrimidine derivatives demonstrated higher antibacterial activity than standard drugs like penicillin and nystatin . This suggests that this compound may also possess similar or enhanced antimicrobial properties.
Case Studies
Several studies have focused on the biological evaluation of compounds related to this compound:
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from accessible precursors:
- Starting Materials : The synthesis begins with commercially available 2-methoxy-5-methylphenylamine and appropriate oxadiazole precursors.
- Reaction Conditions : The reaction is usually carried out under controlled temperatures in organic solvents like DMF or DMSO with catalysts such as triethylamine to facilitate the formation of the desired compound .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds containing the oxadiazole moiety, including N-(2-methoxy-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, as effective anticancer agents.
Case Studies:
- A study demonstrated that derivatives of 1,2,4-oxadiazoles exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the micromolar range . This suggests that the oxadiazole structure may enhance the compound's ability to inhibit tumor growth.
Table 1: Cytotoxic Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 16a | SK-MEL-2 | 0.65 |
| 16b | PANC-1 | 2.41 |
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Research indicates that oxadiazole derivatives can exhibit both antibacterial and antifungal activities.
Case Studies:
- A particular study found that compounds similar to this compound displayed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 1.9 |
| Compound B | Escherichia coli | 7.8 |
Inhibition of Carbonic Anhydrases
Carbonic anhydrases are enzymes that play critical roles in various physiological processes and are implicated in cancer progression.
Case Studies:
- Recent findings suggest that certain oxadiazole derivatives can selectively inhibit human carbonic anhydrases (hCA), particularly hCA IX and hCA XII, which are overexpressed in many tumors . The selectivity and potency of these compounds make them promising candidates for further development as anticancer therapeutics.
Comparison with Similar Compounds
Pyrimidine-Based Kinase Inhibitors
Compound A: N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives (e.g., 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine) are potent Aurora kinase inhibitors (Ki = 8–9 nM). Unlike the target compound, these analogs replace the oxadiazole with a thiazole group. The para-substituted morpholinophenylamine enhances kinase selectivity, while the target compound’s methoxy-methylphenyl group may influence solubility and target engagement .
Compound B: N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine () shares the pyrimidine core and methoxyphenyl group but substitutes the oxadiazole with a trifluoromethylanilino-methyl group.
1,2,4-Oxadiazole-Containing Derivatives
Compound C : (E)-5-(hydroxymethyl)-N-(4-(1-(2-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetyl)hydrazineylidene)ethyl)phenyl)furan-2-carboxamide () incorporates the same 3-methyl-1,2,4-oxadiazole moiety but within a furan-carboxamide scaffold. This compound inhibits MMP-13, suggesting that the oxadiazole group contributes to chelation or hydrophobic interactions with zinc-containing enzymes. The target compound’s pyrimidine core may offer distinct binding modes compared to furan-based analogs .
Compound D: N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide () demonstrates the versatility of the oxadiazole group in non-pyrimidine scaffolds. The sulfonamide linkage here contrasts with the pyrimidine-amine in the target compound, highlighting divergent pharmacological applications (e.g., sulfonamide-based antibiotics vs. kinase-targeting pyrimidines) .
Substituted Pyrimidin-4-amines
Compound E : N-(2-Methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine () is a structural isomer of the target compound, with methyl and 3-methylphenyl groups at positions 2 and 4. The absence of the oxadiazole reduces polarity, which may lower solubility but enhance blood-brain barrier penetration. This highlights the trade-off between heterocyclic substituents and pharmacokinetic properties .
Compound F: N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () replaces the oxadiazole with an aminomethyl group.
Comparative Data Table
Q & A
Q. What are the standard synthetic routes for preparing N-(2-methoxy-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, and what key reaction conditions are required?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrimidine core via condensation reactions between substituted aminopyrimidines and oxadiazole precursors. For example, coupling 5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine with 2-methoxy-5-methylphenyl groups under Buchwald-Hartwig amination conditions .
- Step 2 : Use of coupling reagents like EDCI/HOBt for amide bond formation or palladium catalysts (e.g., Pd(dba)₂) for cross-coupling reactions .
- Key Conditions : Anhydrous solvents (e.g., DMF, THF), inert atmosphere (N₂/Ar), and controlled temperatures (60–100°C) to prevent side reactions. Purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For example, dihedral angles between pyrimidine and aryl rings confirm conformational stability .
- Spectroscopy :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy and methyl groups) and confirms regiochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound when encountering low intermediate stability?
- Methodological Answer :
- Intermediate Stabilization : Use protective groups (e.g., Boc for amines) during oxadiazole formation. For example, protecting the 1,2,4-oxadiazol-5-yl group with trimethylsilyl chloride reduces hydrolysis .
- Reaction Optimization :
- Employ microwave-assisted synthesis to accelerate reaction rates and reduce decomposition.
- Screen catalysts (e.g., Pd-based vs. Cu-based) to enhance coupling efficiency.
- Purification : Use flash chromatography with gradient elution (hexane/EtOAc) or preparative HPLC to isolate unstable intermediates .
Q. What strategies are recommended for resolving discrepancies in biological activity data across different studies involving this compound?
- Methodological Answer :
- Mechanistic Validation :
- Perform molecular docking to assess binding affinity to target proteins (e.g., kinases, receptors). Compare results with analogs (e.g., oxadiazole-containing derivatives) to identify structure-activity relationships (SAR) .
- Conduct in vitro assays (e.g., IC₅₀ determination) under standardized conditions (pH, temperature, cell lines) to minimize variability .
- Data Cross-Validation :
- Use orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to confirm target engagement.
- Compare results with structurally similar compounds (e.g., N-(4-fluorophenyl)pyrimidin-4-amine derivatives) to contextualize activity trends .
Q. How can researchers address challenges in crystallizing this compound for structural analysis?
- Methodological Answer :
- Crystallization Techniques :
- Solvent Screening : Test solvent mixtures (e.g., DCM/hexane, EtOH/H₂O) via vapor diffusion or slow evaporation. Polar solvents often enhance crystal lattice stability .
- Temperature Gradients : Gradual cooling (e.g., from 50°C to 4°C) promotes nucleation.
- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize the crystal structure through hydrogen bonding .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME Prediction :
- Use QSAR models (e.g., SwissADME, pkCSM) to estimate solubility, permeability, and metabolic stability. Parameters like LogP (2.5–3.5) and topological polar surface area (TPSA) are critical .
- Molecular Dynamics (MD) Simulations : Assess membrane penetration and protein-ligand binding stability in physiological conditions .
- Toxicity Profiling : Apply tools like ProTox-II to predict hepatotoxicity and cytochrome P450 interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
